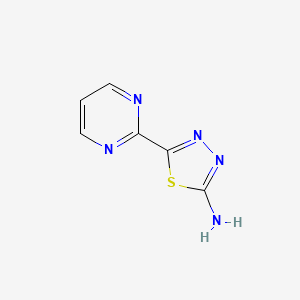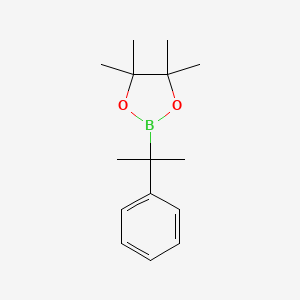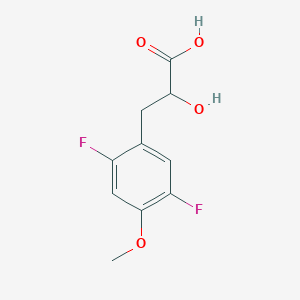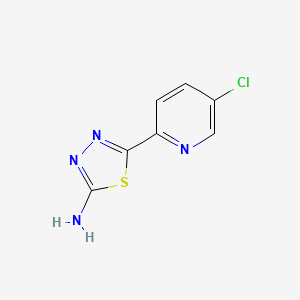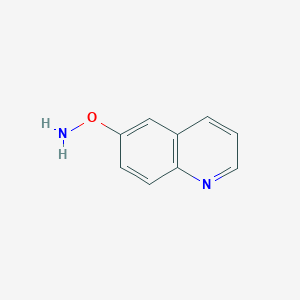![molecular formula C11H11BrClN3O B13701493 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by the presence of bromine, chlorine, and butyl groups attached to the pyrido[2,3-b]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrido[2,3-b]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Butylation: The butyl group is introduced through an alkylation reaction using butyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can be employed to remove the halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce oxides or hydroxylated compounds.
科学研究应用
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
作用机制
The mechanism of action of 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-Bromo-3-chloropyrido[2,3-b]pyrazine: This compound shares the pyrido[2,3-b]pyrazine core but lacks the butyl group.
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Another related compound with a different heterocyclic structure.
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: A similar compound with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and butyl groups provides a distinct set of properties that can be exploited in various applications.
属性
分子式 |
C11H11BrClN3O |
|---|---|
分子量 |
316.58 g/mol |
IUPAC 名称 |
7-bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C11H11BrClN3O/c1-2-3-4-16-8-5-7(12)6-14-10(8)15-9(13)11(16)17/h5-6H,2-4H2,1H3 |
InChI 键 |
NFKNUYHDLLZVDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(N=CC(=C2)Br)N=C(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


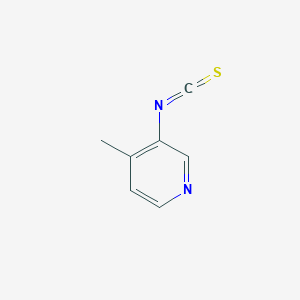
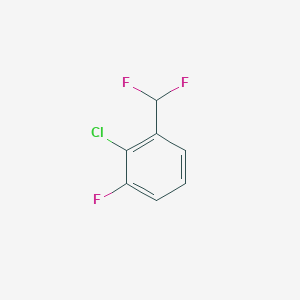
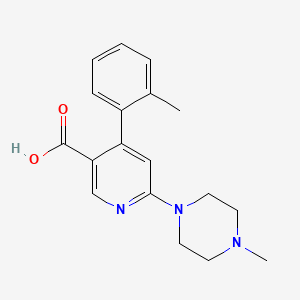
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)
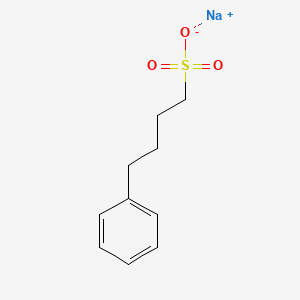
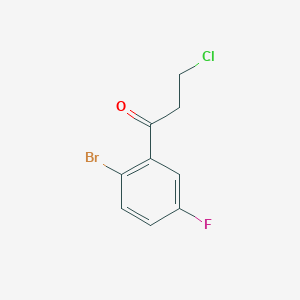
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
